molecular formula C14H16BrFN2O3S B2662547 1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate CAS No. 2408308-35-8

1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2662547
CAS No.: 2408308-35-8
M. Wt: 391.26
InChI Key: GCLCQZANGAMXGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C9H12O3S.C5H5BrFN2. It is known for its unique structure, which includes a pyridinium ion substituted with amino, bromo, and fluoro groups, and a sulfonate group attached to a trimethylbenzene ring .

Properties

IUPAC Name

3-bromo-5-fluoropyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H5BrFN2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-5(7)3-9(8)2-4/h4-5H,1-3H3,(H,10,11,12);1-3H,8H2/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLCQZANGAMXGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C(C=[N+](C=C1Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves several steps. One common method includes the reaction of 3-bromo-5-fluoropyridine with an amine under specific conditions to introduce the amino group. The resulting compound is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the sulfonate salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The amino, bromo, and fluoro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

1-amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:

The presence of both bromo and fluoro groups in this compound makes it unique and versatile for various applications .

Biological Activity

1-Amino-3-bromo-5-fluoropyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with an amino group, bromine, and fluorine, combined with a sulfonate group attached to a trimethylbenzene moiety. The molecular formula is C12H12BrFN2O3SC_{12}H_{12}BrFN_2O_3S, with a molecular weight of approximately 351.3 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 1-amino-3-bromo-5-fluoropyridin-1-ium exhibit significant antimicrobial properties. Studies have shown that the presence of halogen substituents (like bromine and fluorine) can enhance the antimicrobial efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 1-amino-3-bromo-5-fluoropyridin-1-ium resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

The biological activity of 1-amino-3-bromo-5-fluoropyridin-1-ium can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction: Its structural components allow for interaction with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest moderate toxicity at high concentrations; however, further studies are necessary to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.